molecular formula C12H11IN2O3S B11649713 (5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11649713
M. Wt: 390.20 g/mol
InChI Key: QMJSDZWUGFZQNB-UITAMQMPSA-N
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Description

(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by the presence of an imino group, a thiazolidinone ring, and a substituted phenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-iodo-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group or the thiazolidinone ring.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-2-Imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is unique due to the presence of the iodine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance its antimicrobial properties compared to other similar compounds.

Properties

Molecular Formula

C12H11IN2O3S

Molecular Weight

390.20 g/mol

IUPAC Name

(5Z)-2-amino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C12H11IN2O3S/c1-17-8-4-6(3-7(13)10(8)18-2)5-9-11(16)15-12(14)19-9/h3-5H,1-2H3,(H2,14,15,16)/b9-5-

InChI Key

QMJSDZWUGFZQNB-UITAMQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)N)I)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)N)I)OC

Origin of Product

United States

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